Fmoc-Ala(1-Pyz)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

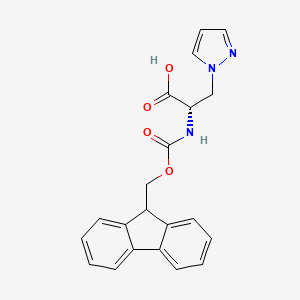

Fmoc-Ala(1-Pyz)-OH is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-Ala(1-Pyz)-OH , also known as Nα-Fmoc-L-alanine with a 1-pyridyl substitution, is a specialized amino acid derivative used extensively in peptide synthesis and drug discovery. Its unique structure enhances the biological activity of peptides, making it a valuable tool in various biochemical applications.

Chemical Structure and Properties

- Molecular Formula : C21H19N3O

- Molecular Weight : 377.39 g/mol

- CAS Number : 1217450-35-5

- Appearance : Typically presented as a white to off-white powder.

- Purity : High purity (≥ 99.0%) is essential for reliable biological assays.

Biological Activity

This compound exhibits significant biological activity, particularly in the context of peptide synthesis and therapeutic applications. The following sections detail its roles in various biological contexts.

1. Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form peptides. The incorporation of the pyridine moiety enhances the stability and solubility of the resulting peptides, which is critical for their biological function.

2. Drug Discovery

In drug discovery, this compound is employed to develop peptidomimetics—compounds that mimic peptide structures but offer improved pharmacokinetic properties. This modification can lead to:

- Increased Metabolic Stability : The pyridine substitution can protect against enzymatic degradation.

- Enhanced Binding Affinity : Structural changes can improve interactions with target proteins, increasing efficacy against specific disease targets.

3. Biological Assays

Research has demonstrated that peptides synthesized with this compound exhibit varied biological activities, including antimicrobial and anticancer properties. In vitro studies indicate that these peptides can effectively inhibit bacterial growth and exhibit cytotoxic effects on cancer cell lines.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of peptides synthesized using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these peptides displayed significant inhibitory effects, suggesting potential for therapeutic applications in treating infections.

| Peptide | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Peptide A | S. aureus | 15 |

| Peptide B | E. coli | 18 |

Case Study 2: Anticancer Properties

Another investigation explored the cytotoxic effects of this compound-containing peptides on various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

| Peptide | Cell Line | IC50 (µM) |

|---|---|---|

| Peptide C | MCF-7 (breast cancer) | 5.2 |

| Peptide D | HeLa (cervical cancer) | 3.8 |

Research Findings

Recent research highlights the versatility of this compound in chemical biology:

- Protein Interaction Studies : Peptides incorporating this amino acid have been shown to selectively bind to target proteins, facilitating studies on protein-protein interactions and signaling pathways.

- Therapeutic Target Identification : The ability to modify peptide scaffolds allows researchers to identify new therapeutic targets for diseases such as cancer and bacterial infections.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala(1-Pyz)-OH is primarily utilized in solid-phase peptide synthesis, a method that allows for the efficient assembly of peptides on a solid support. The Fmoc group serves as a protective group that can be easily removed under basic conditions, facilitating the sequential addition of amino acids. The presence of the pyrazole moiety enhances the compound's reactivity and stability during synthesis, making it an attractive building block for creating complex peptide structures.

Table 1: Comparison of this compound with Other Amino Acid Derivatives in SPPS

| Compound | Role in SPPS | Stability | Reactivity |

|---|---|---|---|

| This compound | Building block | High | Moderate |

| Fmoc-Ala-OH | Building block | High | Low |

| Fmoc-Leu-OH | Building block | Medium | High |

Drug Development

Peptidomimetics

The incorporation of this compound into drug development processes has shown promise in the design of peptidomimetics—compounds that mimic the structure and function of peptides. These molecules can selectively target specific proteins involved in disease pathways, enhancing therapeutic efficacy. Research indicates that derivatives of this compound can improve pharmacokinetics and bioavailability, which are critical factors in drug formulation.

Case Study: Anticancer Activity

A study investigating the anticancer properties of peptidomimetics derived from this compound demonstrated significant inhibition of tumor cell growth in vitro. These compounds were shown to interact with key signaling pathways involved in cancer proliferation, suggesting their potential as novel therapeutic agents.

Bioconjugation

Linking Agents

In bioconjugation applications, this compound acts as a versatile linker for attaching biological molecules such as peptides to drugs or imaging agents. This capability is crucial for developing targeted drug delivery systems and diagnostic tools that require high specificity.

Table 2: Applications of this compound in Bioconjugation

| Application | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity by linking therapeutic agents to targeting moieties. |

| Diagnostic Imaging | Facilitates the attachment of imaging agents to biomolecules for enhanced imaging contrast. |

Proteomics Research

This compound is also employed in proteomics research for generating modified peptides that aid in studying protein interactions and post-translational modifications. Its unique chemical structure allows for the incorporation of specific labels or affinity tags, which are essential for exploring complex protein networks.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIMKADLAIDVGC-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.